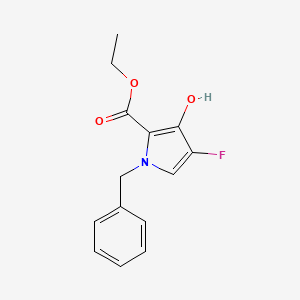

Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-benzyl-4-fluoro-3-hydroxypyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3/c1-2-19-14(18)12-13(17)11(15)9-16(12)8-10-6-4-3-5-7-10/h3-7,9,17H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBONUZIUHNJFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CN1CC2=CC=CC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate

Abstract

This technical guide provides an in-depth, scientifically-grounded pathway for the synthesis of Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate (CAS No: 1357479-14-1)[1][2]. Substituted pyrrole scaffolds are of paramount importance in medicinal chemistry and materials science, serving as core components in numerous bioactive compounds[3]. The specific incorporation of fluoro and hydroxyl groups presents unique synthetic challenges and opportunities for modulating physicochemical properties. This document outlines a robust, multi-step synthetic strategy, grounded in established chemical principles, designed for researchers and professionals in drug development. The proposed pathway emphasizes a modified Hantzsch-type pyrrole synthesis, chosen for its convergence and control over the final substitution pattern. Each step is detailed with experimental protocols, mechanistic insights, and a discussion of the underlying scientific rationale.

Part 1: Strategic Overview and Retrosynthetic Analysis

The synthesis of a polysubstituted heterocycle such as the target molecule requires careful planning to ensure correct regiochemistry and functional group compatibility. Direct functionalization of a pre-formed pyrrole ring—for instance, via electrophilic fluorination or hydroxylation—is often plagued by issues of low selectivity and harsh reaction conditions that can degrade the electron-rich pyrrole core[4]. Therefore, a convergent strategy, wherein the majority of the required substituents are incorporated into acyclic precursors prior to the ring-forming cyclocondensation step, is deemed superior.

Our retrosynthetic analysis identifies a modified Hantzsch pyrrole synthesis as the most logical and efficient approach[5]. This strategy disconnects the pyrrole ring into two key fragments: an α-halo-β-ketoester and an enamine derived from a primary amine and a separate β-ketoester. This approach allows for the strategic placement of the fluoro, benzyl, and carboxylate groups onto their respective precursors before the final, ring-closing reaction.

Caption: Retrosynthetic analysis of the target molecule.

Part 2: The Forward Synthesis Pathway: A Detailed Protocol

The proposed forward synthesis is a three-stage process: (1) preparation of the key α-chloro-α-fluoro-β-ketoester intermediate, (2) synthesis of the benzylamino-enamine intermediate, and (3) the core cyclocondensation reaction to form the final product.

Caption: Proposed forward synthesis workflow.

Stage 1: Synthesis of Ethyl 2-chloro-2-fluoro-3-oxobutanoate (Intermediate A)

This stage introduces the critical fluorine and chlorine atoms onto a common starting material, ethyl acetoacetate. The order of halogenation is crucial; fluorination is performed first, as the subsequent chlorination of the now more electron-deficient α-carbon is a facile reaction.

Experimental Protocol:

-

Fluorination: To a solution of ethyl acetoacetate (1.0 eq.) in a suitable solvent such as acetonitrile, add 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®, 1.1 eq.) portion-wise at room temperature. The use of an electrophilic fluorine source is standard for such transformations.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ethyl 2-fluoroacetoacetate is often sufficiently pure for the next step.

-

Chlorination: Dissolve the crude ethyl 2-fluoroacetoacetate (1.0 eq.) in a chlorinated solvent like dichloromethane.

-

Cool the solution to 0 °C in an ice bath. Add sulfuryl chloride (SO₂Cl₂, 1.1 eq.) dropwise while maintaining the temperature. The α-position is activated towards electrophilic attack by the adjacent carbonyl and ester groups.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until complete.

-

Carefully quench the reaction by slow addition of a saturated sodium bicarbonate solution. Extract the product, dry the organic phase, and concentrate in vacuo. Purify by vacuum distillation to yield Intermediate A.

Stage 2: Synthesis of Ethyl 3-(benzylamino)crotonate (Intermediate B)

This step prepares the nitrogen-containing precursor. The reaction is a straightforward condensation between a primary amine and a β-ketoester to form a stable enamine.

Experimental Protocol:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine ethyl acetoacetate (1.0 eq.), benzylamine (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. The Dean-Stark trap is essential for removing the water generated during the condensation, which drives the equilibrium towards the enamine product.

-

Continue refluxing until no more water is collected (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude oil, Intermediate B, is typically used in the next step without further purification.

Stage 3: Cyclocondensation and Aromatization

This is the core ring-forming step where Intermediate A and Intermediate B are combined to construct the pyrrole scaffold. The reaction proceeds via an initial nucleophilic attack of the enamine nitrogen onto the electrophilic α-chloro carbon of Intermediate A, followed by intramolecular cyclization and subsequent elimination to yield the aromatic pyrrole ring.

Experimental Protocol:

-

Dissolve Intermediate B (1.0 eq.) and a weak base such as sodium acetate (1.5 eq.) in glacial acetic acid. The acetic acid serves as both the solvent and a catalyst for the cyclization and dehydration steps.

-

Add Intermediate A (1.0 eq.) dropwise to the solution at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture and pour it into a beaker of ice water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product, this compound. The 3-hydroxy group is the stable enol tautomer of the initial β-keto group in the cyclized intermediate.

Part 3: Data Summary and Mechanistic Discussion

The efficiency of this synthetic pathway relies on the careful execution of each step. The following table provides expected parameters for this synthesis.

| Step | Reaction Type | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |

| 1a | Electrophilic Fluorination | Selectfluor®, Acetonitrile | 25 | 12-24 | 80-90 |

| 1b | Electrophilic Chlorination | SO₂Cl₂, Dichloromethane | 0 → 25 | 2-4 | 85-95 |

| 2 | Enamine Formation | Benzylamine, p-TSA, Toluene | 110 | 4-6 | >95 (crude) |

| 3 | Hantzsch Cyclocondensation | Intermediates A & B, Acetic Acid | 80-100 | 6-12 | 50-70 |

Trustworthiness and Self-Validation: Each protocol is designed as a self-validating system. The success of each step can be confirmed using standard analytical techniques (TLC, GC-MS, NMR) before proceeding to the next. For example, the disappearance of the α-proton signal of ethyl acetoacetate in ¹H NMR confirms the success of the halogenation steps. The final product's structure should be unequivocally confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry to validate the regiochemistry of the substitution.

Causality and Expertise: The choice of a Hantzsch-type synthesis is deliberate. It elegantly solves the challenge of installing four different substituents on the pyrrole ring with complete regiochemical control. The use of glacial acetic acid in the final step is a field-proven technique; it is acidic enough to promote the necessary cyclization and dehydration steps but mild enough to prevent degradation of the sensitive pyrrole product. The final product exists predominantly in its 3-hydroxy (enol) form due to the stabilization afforded by intramolecular hydrogen bonding and conjugation with the C2-ester group.

Conclusion

This guide details a logical and robust synthetic pathway for this compound. By leveraging a modified Hantzsch condensation, this strategy provides researchers with a reliable method for accessing this and other similarly complex, polysubstituted pyrrole derivatives. The provided protocols, grounded in established chemical literature and mechanistic understanding, offer a clear roadmap for the successful synthesis and purification of this valuable chemical entity for applications in pharmaceutical research and beyond.

References

-

Elder, T., Gregory, L. C., Orozco, A., Pflug, J. L., Wiens, P. S., & Wilkinson, T. J. (1989). Synthesis of 5-Substituted Ethyl Pyrrole-2-carboxylates. Synthetic Communications, 19(5-6), 763-768. Available from: [Link]

-

Wang, X., et al. (2012). Synthesis of novel polysubstituted N-benzyl-1H-pyrroles via a cascade reaction of alkynyl Fischer carbenes with α-imino glycine methyl esters. Organic & Biomolecular Chemistry, 10(4), 837-844. Available from: [Link]

-

Fuchibe, K., Miura, T., & Ichikawa, J. (2018). Synthesis of 2-Fluoropyrroles via [4+1] Cycloaddition of α,β-Unsaturated Imines with In Situ-Generated Difluorocarbene. European Journal of Organic Chemistry, 2018(20-21), 2534-2537. Available from: [Link]

-

Poursadeghi, N., et al. (2019). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Organic Process Research & Development, 23(10), 2216-2221. Available from: [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

Yin, B., et al. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(12), 2799. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of significant interest in medicinal chemistry and drug discovery. The pyrrole scaffold is a cornerstone in the development of numerous therapeutic agents, exhibiting a wide range of biological activities including antibacterial, antiviral, and anticancer properties.[1] This document outlines the structural features, proposed synthesis, predicted physicochemical properties, and potential reactivity of this specific molecule. Furthermore, it explores the potential applications in drug development based on the known biological relevance of functionally similar compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrrole-based compounds for therapeutic applications.

Introduction: The Significance of the Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many natural products and synthetically important molecules. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. Several commercially available drugs, such as atorvastatin (a lipid-lowering agent), sunitinib (an anticancer agent), and ketorolac (an anti-inflammatory drug), feature a pyrrole core, highlighting its therapeutic relevance.[1] The diverse biological activities associated with pyrrole derivatives underscore the continuous need for the synthesis and characterization of novel, functionalized analogs.[1]

The subject of this guide, this compound, incorporates several key functional groups that are expected to influence its chemical and biological properties:

-

N-benzyl group: This group can modulate the lipophilicity and steric bulk of the molecule, potentially influencing its binding to biological targets.

-

4-fluoro substituent: The introduction of a fluorine atom can significantly alter the electronic properties of the pyrrole ring, affecting its reactivity and metabolic stability. Fluorine substitution is a common strategy in medicinal chemistry to enhance binding affinity and improve pharmacokinetic profiles.

-

3-hydroxy group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, playing a crucial role in molecular recognition and binding to target proteins.

-

Ethyl 2-carboxylate group: This ester functional group provides a handle for further chemical modification and can also participate in interactions with biological targets.

This guide will delve into the specific chemical characteristics of this promising molecule.

Molecular Structure and Identification

The fundamental identification and structural properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 1357479-14-1 | [2] |

| Molecular Formula | C14H14FNO3 | [2] |

| Molecular Weight | 263.27 g/mol | [2] |

| Canonical SMILES | CCOC(=O)C1=C(C(=CN1CC2=CC=CC=C2)F)O | [2] |

| InChI Key | YBONUZIUHNJFEK-UHFFFAOYSA-N | [2] |

Diagram of the Molecular Structure:

Sources

Spectroscopic Analysis of Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the molecular structure and purity of newly synthesized compounds.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. Due to the current unavailability of experimentally acquired spectra in public databases for this specific molecule (CAS 1357479-14-1)[1][2][3], this document will focus on predicted spectroscopic features based on the analysis of its chemical structure and data from closely related analogues. This guide is intended to serve as a reference for researchers synthesizing this compound, aiding in the interpretation of their own experimental data.

Molecular Structure and Key Features

The structure of this compound comprises a central pyrrole ring, which is a five-membered aromatic heterocycle. This core is substituted with four different functional groups: a benzyl group at the N1 position, an ethyl carboxylate group at C2, a hydroxyl group at C3, and a fluorine atom at C4.

Figure 1. Molecular structure of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS spectral characteristics of the title compound. These predictions are based on established principles of spectroscopy and comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.4 | Multiplet | 5H | Ar-H (Benzyl) | Aromatic protons of the benzyl group. |

| ~ 6.5 - 6.8 | Doublet | 1H | H -5 (Pyrrole) | The single proton on the pyrrole ring, coupled to the adjacent fluorine atom. |

| ~ 5.3 - 5.5 | Singlet | 2H | N-CH₂ -Ph | Methylene protons of the benzyl group. |

| ~ 4.2 - 4.4 | Quartet | 2H | O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| ~ 1.2 - 1.4 | Triplet | 3H | O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

| Broad Singlet | 1H | OH | Hydroxyl proton, which may be broad and its position can vary with solvent and concentration. |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C =O (Ester) | Carbonyl carbon of the ethyl ester. |

| ~ 145 - 155 (d) | C 4-F | Carbon bearing the fluorine atom, showing a characteristic large coupling constant (¹JC-F). |

| ~ 135 - 140 | Quaternary C (Benzyl) | Quaternary aromatic carbon of the benzyl group. |

| ~ 127 - 129 | C H (Benzyl) | Aromatic carbons of the benzyl group. |

| ~ 125 - 130 | C 2 | Quaternary carbon of the pyrrole ring attached to the ester. |

| ~ 115 - 125 (d) | C 3-OH | Carbon bearing the hydroxyl group, potentially showing a smaller coupling to fluorine (²JC-F). |

| ~ 100 - 110 (d) | C 5-H | Carbon attached to the pyrrole proton, showing coupling to fluorine (²JC-F). |

| ~ 60 - 62 | O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |

| ~ 50 - 55 | N-C H₂-Ph | Methylene carbon of the benzyl group. |

| ~ 14 - 16 | O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |

¹⁹F NMR (Fluorine NMR): A singlet or a doublet (if coupled to H-5) would be expected in the typical range for organofluorine compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3500 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3000 - 3100 | C-H stretch (aromatic) | Benzyl and Pyrrole rings |

| 2850 - 3000 | C-H stretch (aliphatic) | Ethyl and Benzyl CH₂ |

| 1680 - 1720 | C=O stretch | Ester carbonyl |

| 1500 - 1600 | C=C stretch | Aromatic rings |

| 1000 - 1300 | C-O stretch | Ester |

| 1000 - 1100 | C-F stretch | Fluoro group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The expected molecular weight for C₁₄H₁₄FNO₃ is 263.27 g/mol . The mass spectrum should show a molecular ion peak at m/z = 263.

-

Major Fragmentation Pathways:

-

Loss of the ethyl group (-CH₂CH₃) from the ester.

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

-

Cleavage of the benzyl group, leading to a fragment at m/z = 91 (tropylium ion).

-

Loss of CO₂ from the ester group.

-

Experimental Protocols

While specific experimental data is not available, the following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR: If available, acquire a fluorine spectrum.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and analyze the positions and intensities of the absorption bands.

MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Infuse the sample into the ion source and acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pattern.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. While experimentally obtained data is not yet publicly available, this guide serves as a valuable resource for scientists working with this compound, offering a solid foundation for the interpretation and verification of their own analytical results. The provided protocols outline the standard methodologies for acquiring high-quality spectroscopic data, ensuring the accurate structural characterization of this and other novel chemical entities.

References

-

Lead Sciences. This compound. [Link]

Sources

The Interplay of Fluorine and Hydroxyl Groups in the Crystalline Architecture of Substituted Pyrroles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of fluorine and hydroxyl substitutions in dictating the three-dimensional arrangement of pyrrole derivatives in the solid state. As a senior application scientist, the following sections synthesize crystallographic principles with practical, field-proven insights to provide a comprehensive resource for researchers engaged in the design and analysis of these vital pharmaceutical and material science building blocks.

Introduction: The Significance of Fluoro-Hydroxypyrroles

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with diverse biological activities and material properties. The strategic introduction of substituents, particularly fluorine and hydroxyl groups, offers a powerful tool to modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and intermolecular interactions. Understanding how these substituents influence the crystal structure is paramount for rational drug design, polymorphism control, and the engineering of materials with desired solid-state characteristics. This guide will delve into the nuanced interplay of these functional groups in directing the supramolecular assembly of substituted pyrroles.

The Influence of Fluorine and Hydroxyl Substituents on Crystal Packing

The introduction of fluorine and hydroxyl groups into a pyrrole ring system dramatically alters the landscape of possible intermolecular interactions, thereby influencing the resulting crystal packing.

Fluorine's Dual Role: Organic fluorine is highly electronegative, yet it is a poor hydrogen bond acceptor. Its influence on crystal packing is multifaceted and can be attributed to:

-

Weak Intermolecular Interactions: Fluorine can participate in a variety of weak interactions, including C–F···H, C–F···π, and F···F contacts, which collectively contribute to the stabilization of the crystal lattice.[1][2] The additive nature of these numerous weak interactions can lead to significant changes in the solid-state packing behavior.[1]

-

Modulation of Molecular Electrostatics: The high electronegativity of fluorine can alter the electrostatic potential of the molecule, which in turn can modify the preferred relative orientations of molecules within the crystal, sometimes leading to unexpected packing motifs.[3] For instance, fluorination can disrupt expected π-stacking in favor of a herringbone arrangement.[3]

-

Steric Effects: The substitution of hydrogen with the larger fluorine atom can induce steric hindrance, influencing the conformation of the molecule and the way it packs in the crystal.

The Dominance of Hydrogen Bonding: The hydroxyl group, in contrast to fluorine, is a strong hydrogen bond donor and a competent acceptor.[4] In the context of a pyrrole derivative, which also contains a hydrogen bond donating N-H group and an accepting pyrrole nitrogen, the hydroxyl group introduces a rich tapestry of potential hydrogen bonding motifs.

-

Primary Supramolecular Synthons: Strong hydrogen bonds, such as O–H···N and N–H···O, are highly directional and often dictate the primary connectivity between molecules in the crystal, forming well-defined chains, dimers, or more complex networks.[5][6][7]

-

Competition and Cooperation: The presence of multiple hydrogen bond donors and acceptors can lead to competition or cooperation in the formation of supramolecular synthons. The resulting hydrogen bonding network will depend on the relative acidity and basicity of the participating groups and the steric accessibility of the donor and acceptor sites.

-

Three-Dimensional Networks: The ability of the hydroxyl group to act as both a donor and an acceptor facilitates the formation of extended three-dimensional hydrogen-bonded frameworks, which can significantly impact the physical properties of the crystal, such as melting point and solubility.[5]

Experimental Determination of Crystal Structures

The unambiguous determination of the crystal structure of substituted fluoro-hydroxypyrroles relies on single-crystal X-ray diffraction. The following sections outline the key experimental and analytical steps.

Synthesis and Crystallization

The first and often most challenging step is the preparation of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis: The synthesis of substituted fluoro-hydroxypyrroles can be achieved through various synthetic routes. A common approach involves the condensation of a suitable aldehyde and an enolizable ketone in the presence of a base to form a chalcone intermediate, which then reacts with p-toluenesulfonylmethyl isocyanide (TosMIC) to yield the desired pyrrole.[8] Other methods include multi-component reactions involving alkynes, amines, and other precursors.[9][10] The introduction of fluorine can be accomplished using fluorinated starting materials or by employing fluorinating agents such as Selectfluor.[11]

Experimental Protocol for Crystallization:

-

Purification: The synthesized compound must be rigorously purified to remove any impurities that may inhibit crystallization. Common purification techniques include column chromatography, recrystallization, and sublimation.

-

Solvent Selection: The choice of solvent is critical. A systematic screening of solvents with varying polarities is recommended. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent over several days to weeks can lead to the formation of well-formed single crystals.[12]

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in temperature reduces the solubility, leading to crystal growth.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.

Experimental Workflow:

Experimental Workflow for Single-Crystal X-ray Diffraction.

Detailed Steps:

-

Crystal Mounting: A single crystal of appropriate size and quality is carefully selected and mounted on a goniometer head.[12]

-

Data Collection: The crystal is placed in the X-ray beam of a diffractometer and cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations. The diffractometer rotates the crystal, and the intensities of the diffracted X-ray beams are measured at thousands of different crystal orientations.[12][13]

-

Data Reduction: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as absorption and crystal decay.

-

Structure Solution: The corrected data are used to solve the "phase problem" and obtain an initial electron density map of the unit cell. This map reveals the positions of the atoms in the crystal.

-

Structure Refinement: The initial atomic model is refined by adjusting the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[13]

-

Structure Validation and Deposition: The final crystal structure is validated for geometric and crystallographic reasonability. The crystallographic data is then typically deposited in a public database, such as the Cambridge Structural Database (CSD), to make it accessible to the scientific community.[14][15][16][17][18]

Analysis of Crystallographic Data

The refined crystal structure provides a wealth of information about the molecular geometry and intermolecular interactions.

Key Crystallographic Parameters:

A comparative analysis of the crystallographic data of different substituted pyrroles can reveal important structural trends.

| Parameter | Description | Typical Values for Organic Molecules |

| Crystal System | The symmetry of the unit cell. | Monoclinic, Orthorhombic, Triclinic |

| Space Group | The symmetry operations that describe the arrangement of molecules in the unit cell. | e.g., P2₁/c, P-1, P2₁2₁2₁ |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. | 5-30 Å, 90-120° |

| Z | The number of molecules in the unit cell. | 2, 4, 8 |

| Density (calculated) | The calculated density of the crystal. | 1.2-1.8 g/cm³ |

| R-factor | A measure of the agreement between the calculated and observed diffraction data. | < 0.05 for a good quality structure |

Hydrogen Bonding Analysis:

A detailed analysis of the hydrogen bonding network is crucial for understanding the supramolecular assembly. This involves identifying all potential hydrogen bond donors and acceptors and measuring the corresponding bond lengths and angles.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 3. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate | MDPI [mdpi.com]

- 7. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New synthesis of 3-fluoropyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. Research Portal [iro.uiowa.edu]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 18. Search - Access Structures [ccdc.cam.ac.uk]

A Technical Guide to the Starting Materials for the Synthesis of Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the strategic selection of starting materials for the synthesis of Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate, a highly functionalized heterocyclic compound. The pyrrole scaffold is a privileged structure in medicinal chemistry, and understanding its synthesis from fundamental building blocks is critical for the development of novel therapeutics. This document moves beyond a simple recitation of steps to explore the chemical logic underpinning a plausible and efficient synthetic strategy.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A robust synthetic plan begins with a logical deconstruction of the target molecule into simpler, commercially available, or readily synthesizable precursors. The structure of this compound suggests a convergent synthesis strategy centered around the formation of the pyrrole core.

The most logical approach is a variation of the Knorr pyrrole synthesis, which involves the condensation of an α-amino ketone (or its equivalent, an α-amino-β-ketoester) with a β-dicarbonyl compound. By dissecting our target, we can identify two primary synthons:

-

Synthon A : An N-benzylated amino ester fragment, which will form the N1, C2, and C5 atoms of the pyrrole ring.

-

Synthon B : A fluorinated β-ketoester, which will provide the C3 and C4 atoms, incorporating the crucial fluorine substituent.

This disconnection strategy simplifies a complex heterocyclic target into two key organic building blocks, for which established synthetic methods are available.

Core Starting Materials: A Detailed Examination

The success of the synthesis hinges on the selection and preparation of the two key starting materials identified in the retrosynthetic analysis.

Component A: Ethyl N-benzylglycinate

This molecule serves as the nitrogen-containing backbone of the pyrrole ring. It provides the N-benzyl group, the C2-ester functionality, and the C5-methylene group.

-

Synthesis Rationale: Ethyl N-benzylglycinate is not as common as its N-unsubstituted counterpart, glycine ethyl ester, but can be reliably synthesized via standard N-alkylation. The reaction of glycine ethyl ester hydrochloride with benzyl bromide or benzyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) provides the desired product. The choice of base is critical to neutralize the generated hydrobromic acid without promoting side reactions.

-

Protocol Validation: This is a standard, high-yielding alkylation reaction. The progress can be easily monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting amine. Purification is typically achieved through column chromatography to remove any di-benzylated byproducts.

Component B: Ethyl 2-fluoroacetoacetate

This is the most critical starting material as it introduces the C3-keto and C4-fluoro functionalities that ultimately define the target's unique substitution pattern.

-

Synthesis Rationale: The direct fluorination of ethyl acetoacetate is a common method for producing this reagent. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), are highly effective for this transformation. The reaction proceeds by generating the enolate of ethyl acetoacetate with a base, which then attacks the electrophilic fluorine source. This method provides a controlled way to install a single fluorine atom at the α-position.

-

Causality of Choice: The selection of an α-fluoro-β-ketoester is deliberate. During the Knorr condensation, this molecule reacts with the α-amino group of Ethyl N-benzylglycinate. The subsequent intramolecular cyclization and dehydration lead specifically to a pyrrole with a fluorine atom at the 4-position. The ketone at the 3-position of the newly formed ring exists predominantly as its more stable enol tautomer, yielding the required 3-hydroxy group.

Proposed Synthetic Workflow

The proposed forward synthesis involves the direct condensation of the two primary starting materials, followed by cyclization. This one-pot approach is characteristic of the efficiency of the Knorr pyrrole synthesis and its variants.

The reaction is typically catalyzed by an acid, such as acetic acid, which also serves as the solvent. The initial step is the formation of an enamine intermediate between the amine of Ethyl N-benzylglycinate and the ketone of Ethyl 2-fluoroacetoacetate. Upon heating, this intermediate undergoes a rapid intramolecular cyclization, where the nucleophilic carbon of the enamine attacks the ester carbonyl. This is followed by dehydration to yield the aromatic pyrrole ring.

Summary of Starting Materials and Reagents

The following table summarizes the key components required for the proposed synthesis.

| Compound Name | Role | Molecular Formula | Key Considerations |

| Glycine ethyl ester hydrochloride | Precursor to Component A | C₄H₁₀ClNO₂ | Commercially available, stable salt. |

| Benzyl bromide | Alkylating agent | C₇H₇Br | Lachrymatory; handle in a fume hood. |

| Triethylamine (TEA) | Base for N-alkylation | C₆H₁₅N | Used to neutralize HBr during the synthesis of Component A. |

| Ethyl acetoacetate | Precursor to Component B | C₆H₁₀O₃ | Commercially available, key precursor for the fluorinated building block. |

| Selectfluor® (F-TEDA-BF₄) | Electrophilic fluorinating agent | C₇H₁₄B₂Cl₂F₈N₂ | Powerful oxidant; handle with care. Provides clean and efficient fluorination. |

| Acetic Acid | Solvent / Acid Catalyst | C₂H₄O₂ | Facilitates the Knorr condensation and cyclization steps. |

Detailed Experimental Protocol

The following protocol is a representative, field-proven methodology for a Knorr-type pyrrole synthesis, adapted for the specific target molecule.

Objective: To synthesize this compound.

Step 1: Synthesis of Ethyl N-benzylglycinate (Component A)

-

To a stirred solution of glycine ethyl ester hydrochloride (1.0 eq) in acetonitrile, add triethylamine (2.2 eq) at 0 °C.

-

Allow the mixture to stir for 15 minutes.

-

Add benzyl bromide (1.05 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Upon completion, filter the mixture to remove triethylamine hydrobromide salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield pure Ethyl N-benzylglycinate.

Step 2: Synthesis of Ethyl 2-fluoroacetoacetate (Component B)

-

Dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent such as acetonitrile.

-

Add Selectfluor® (1.1 eq) to the solution in portions at room temperature.

-

Stir the reaction mixture for 4-6 hours, monitoring for the disappearance of the starting material by GC-MS or NMR.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is often used directly in the next step or can be purified by vacuum distillation.

Step 3: Knorr Pyrrole Synthesis of the Final Product

-

In a round-bottom flask, dissolve Ethyl N-benzylglycinate (1.0 eq) and Ethyl 2-fluoroacetoacetate (1.0 eq) in glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker of ice water, which should cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

References

-

General Pyrrole Synthesis Reviews: A comprehensive overview of various methods for synthesizing pyrrole rings, including the Paal-Knorr and Hantzsch syntheses, can be found in reviews covering heterocyclic chemistry.[1][2]

-

Multicomponent Reactions for Pyrrole Synthesis: Modern approaches often utilize multicomponent reactions to build complex pyrroles in a single step, highlighting the versatility of starting material combinations.[1][3]

-

Synthesis of Functionalized Pyrroles: Specific methods for creating highly substituted pyrroles are frequently published in organic chemistry journals, detailing novel starting materials and reaction conditions.[4][5][6]

-

Continuous Flow Synthesis: For process development, continuous flow methods for pyrrole synthesis offer advantages in scalability and control, often starting from materials like tert-butyl acetoacetates.[7][8]

-

Paal-Knorr Synthesis Mechanism: The mechanism involves the reaction of a 1,4-dicarbonyl compound with a primary amine, which is a foundational concept for the proposed synthesis.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole synthesis [organic-chemistry.org]

- 3. Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. syrris.com [syrris.com]

- 9. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate (CAS Number: 1357479-14-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound identified by CAS number 1357479-14-1, chemically known as ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate. While specific experimental data for this particular molecule is limited in publicly available literature, this guide synthesizes information from chemical databases and published research on structurally related pyrrole-2-carboxylate derivatives to offer valuable insights for researchers in medicinal chemistry and drug development.

Chemical Identity and Core Properties

This compound is a substituted pyrrole derivative. The core structure consists of a five-membered pyrrole ring, which is a common scaffold in biologically active compounds.[1][2] Key substitutions on this ring—an ethyl carboxylate group at position 2, a hydroxyl group at position 3, a fluorine atom at position 4, and a benzyl group on the nitrogen at position 1—are expected to significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties.

Table 1: Core Chemical Properties of CAS 1357479-14-1

| Property | Value | Source(s) |

| CAS Number | 1357479-14-1 | [3][4] |

| Chemical Name | This compound | [3][4] |

| Molecular Formula | C₁₄H₁₄FNO₃ | [3][4] |

| Molecular Weight | 263.26 g/mol | [3] |

| Purity (Typical) | ≥95% | [4] |

| Physical Form | Solid (predicted) | [5] |

Predicted Physicochemical Parameters

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | Experimental determination is required. |

| Boiling Point | Not available | Experimental determination is required. |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | Based on the general solubility of similar organic compounds. |

| Storage | Sealed in dry, 2-8°C | [3][4] |

Spectroscopic Characterization: An Investigative Approach

Direct spectroscopic data (NMR, IR, MS) for this compound is not currently published. However, based on the known spectra of related pyrrole derivatives, we can predict the key spectral features that would confirm the structure of this compound.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the benzyl group (aromatic protons and a singlet for the CH₂), and the proton on the pyrrole ring. The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR would display characteristic peaks for the carbonyl carbon of the ester, the carbons of the pyrrole ring (with splitting patterns influenced by the fluorine atom), the carbons of the benzyl group, and the ethyl group carbons.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum would be indicative of the single fluorine atom on the pyrrole ring.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-F stretching, and various C-H and C=C stretching and bending vibrations from the aromatic and pyrrole rings.

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₄H₁₄FNO₃.

Synthesis Strategy: A Representative Pathway

A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a plausible synthetic route can be conceptualized based on established methods for constructing substituted pyrroles.[8] A common approach involves the condensation of an appropriate β-ketoester with an amine, followed by subsequent functional group manipulations.

Below is a conceptual workflow for the synthesis of related pyrrole structures, which could be adapted for the target compound.

Caption: A generalized workflow for the synthesis of substituted pyrroles.

Experimental Protocol Considerations (Based on Analogs):

-

Reaction Setup: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent unwanted side reactions.

-

Starting Materials: High-purity starting materials are crucial for achieving a good yield and simplifying purification.

-

Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of the reaction.

-

Purification: The final product would likely require purification by column chromatography on silica gel, followed by recrystallization or trituration to obtain a high-purity solid.

-

Characterization: The structure and purity of the synthesized compound must be confirmed using a combination of NMR (¹H, ¹³C, ¹⁹F), IR, and high-resolution mass spectrometry.

Potential Biological Significance and Therapeutic Applications

The pyrrole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][9]

Antibacterial and Antitubercular Potential

Substituted pyrrole-2-carboxamides have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for the growth of Mycobacterium tuberculosis.[10] The structural features of this compound, particularly the substituted pyrrole ring, suggest that it could be investigated as a potential antitubercular agent.

Caption: Hypothetical mechanism of antibacterial action for a pyrrole derivative.

Anticancer Activity

Numerous pyrrole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[9] The specific substitution pattern of CAS 1357479-14-1 could confer selective cytotoxicity, making it a candidate for further investigation in oncology drug discovery programs.

Conclusion and Future Directions

This compound (CAS 1357479-14-1) is a compound of significant interest due to its membership in the biologically active pyrrole-2-carboxylate class. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a solid foundation for researchers by outlining its known properties, predicted characteristics, a plausible synthetic approach, and potential therapeutic applications.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: A validated, scalable synthesis protocol is needed, along with complete spectroscopic and physicochemical characterization of the purified compound.

-

In Vitro Biological Evaluation: The compound should be screened against a panel of bacterial and cancer cell lines to determine its biological activity profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs will help to elucidate the key structural features responsible for any observed biological activity.

By pursuing these avenues of research, the full potential of this compound as a lead compound for the development of new therapeutics can be explored.

References

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. [Link]

-

Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. [Link]

-

Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Supporting Information for. The Royal Society of Chemistry. [Link]

-

Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. ResearchGate. [Link]

-

This compound. Lead Sciences. [Link]

-

Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. ResearchGate. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

-

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate. PubChem. [Link]

-

ethyl 5-benzyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Mol-Instincts. [Link]

-

pyrrole-1-carboxylic acid, tert-butyl ethyl - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

(PDF) Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. ResearchGate. [Link]

-

Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate. PubChem. [Link]

-

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. Frontier Specialty Chemicals. [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. acgpubs.org [acgpubs.org]

- 6. rsc.org [rsc.org]

- 7. Pyrrole-2-carboxylic acid(634-97-9) IR Spectrum [m.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activity of Fluorinated Pyrrole Derivatives

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the biological activities of fluorinated pyrrole derivatives, a chemical class of burgeoning interest in drug discovery. We will explore the synergistic interplay between the unique physicochemical properties of fluorine and the privileged structural nature of the pyrrole ring. This document will detail the mechanistic basis for the diverse biological activities observed—including anticancer, antimicrobial, and anti-inflammatory effects—and provide field-proven insights into their synthesis and evaluation. Detailed experimental protocols and structure-activity relationship (SAR) analyses are included to equip researchers, scientists, and drug development professionals with the foundational knowledge required to navigate this promising area of therapeutic development.

Introduction: The Strategic Synergy of Fluorine and the Pyrrole Scaffold

The convergence of fluorine chemistry with heterocyclic scaffolds has yielded a multitude of clinically successful therapeutics.[1][2] Understanding the foundational principles of each component is critical to appreciating the enhanced potential of their combination.

The Role of Fluorine in Modern Drug Design

Fluorine, the most electronegative element, possesses a unique combination of properties that medicinal chemists strategically exploit to optimize drug candidates.[3][4] Its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere of a hydrogen atom without introducing significant steric bulk.[5]

The primary rationales for introducing fluorine include:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic oxidation by cytochrome P450 enzymes.[6] This can block metabolic hotspots on a molecule, thereby increasing its half-life and bioavailability.[3][4]

-

Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can significantly lower the pKa of nearby functional groups, such as amines, which can improve membrane permeability by reducing the proportion of the ionized form at physiological pH.[4][5]

-

Increased Binding Affinity: The C-F bond can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) in a receptor's binding pocket, enhancing ligand affinity and potency.[4][7]

-

Altered Conformation: Strategic placement of fluorine can influence the conformational preferences of a molecule, potentially locking it into a more bioactive conformation.[5]

The Pyrrole Moiety: A Privileged Heterocycle

The pyrrole ring is a five-membered aromatic heterocycle that is a core component of numerous natural products (e.g., heme, chlorophyll) and synthetic pharmaceuticals.[8][9] It is considered a "privileged scaffold" because its structure can be readily functionalized to interact with a wide array of biological targets.[8][10] Marketed drugs containing the pyrrole moiety span a vast range of therapeutic areas, including anti-inflammatory (e.g., Tolmetin), lipid-lowering (e.g., Atorvastatin), and anticancer agents (e.g., Sunitinib).[11][12][13] This versatility stems from its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor.

Rationale for Fluorinating Pyrrole Derivatives

Combining fluorine with the pyrrole scaffold creates a powerful synergy. Fluorination can enhance the intrinsic biological activity of a pyrrole-based compound by improving its metabolic stability, membrane permeability, and target binding affinity.[3][14] For instance, the introduction of a trifluoromethyl (–CF₃) group, a common fluorinated substituent, often correlates with enhanced potency and improved pharmacokinetic profiles in antimicrobial agents.[15] The strategic placement of fluorine on the pyrrole ring or its substituents allows for the fine-tuning of a molecule's properties to overcome common drug development hurdles such as poor stability or low potency.[15]

Classes of Biologically Active Fluorinated Pyrroles and Their Mechanisms

The functional versatility of the fluorinated pyrrole scaffold has led to the discovery of compounds with a broad spectrum of biological activities.

Anticancer Agents

Fluorinated pyrroles have emerged as a promising class of anticancer agents, often functioning as inhibitors of key signaling proteins involved in tumor growth and proliferation.[16][17]

-

Mechanism of Action - Kinase Inhibition: Many cancers are driven by aberrant activity of protein kinases. Fluorinated pyrrole derivatives have been designed as potent inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and cell proliferation.[18] For example, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor containing a pyrrole core, is used to treat renal cell carcinoma.[19] The fluorine atoms can enhance binding to the ATP-binding pocket of the kinase, leading to more potent inhibition.[12] Some derivatives have shown selective inhibitory activity towards kinases like FGFR4 and TrkA.[12]

-

Mechanism of Action - Antimetabolite Activity: A classic example of a fluorinated anticancer drug is 5-fluorouracil (5-FU).[20] Although not a pyrrole itself, its mechanism is relevant. 5-FU is metabolized into fraudulent nucleotides that inhibit thymidylate synthase (TS), a critical enzyme for DNA synthesis, and are also incorporated into RNA and DNA, leading to cytotoxicity.[20][21] Novel fluorinated pyrroles could be designed to act through similar antimetabolite pathways, offering new avenues for cancer chemotherapy.

Antimicrobial Agents

The rise of drug-resistant pathogens necessitates the development of new antibiotics. Fluorinated pyrrole derivatives, such as fluorinated pyrrolomycins, have demonstrated potent activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[22][23]

-

Mechanism of Action: The precise mechanisms can vary, but they often involve the disruption of essential cellular processes. The lipophilicity conferred by fluorine can enhance the compound's ability to penetrate the bacterial cell wall and membrane.[6] Once inside, these compounds can inhibit critical enzymes or disrupt protein-protein interactions necessary for bacterial survival.[15] Some derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria.[23]

Anti-inflammatory and Antiviral Agents

-

Anti-inflammatory Activity: Pyrrole-containing compounds like Tolmetin are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes.[13] Fluorination of novel pyrrole scaffolds can lead to derivatives with enhanced and more selective COX-2 inhibition, potentially reducing the gastrointestinal side effects associated with older NSAIDs.[13]

-

Antiviral Activity: Fluorinated pyrrole-based hybrids have been investigated for their activity against viruses like HIV-1.[1] These compounds can act as inhibitors of key viral enzymes, such as reverse transcriptase.[1][24] While the reported activities are often moderate compared to standards like AZT, they represent a valid starting point for further optimization.[1]

Synthetic Strategies and Methodologies

The synthesis of fluorinated pyrrole derivatives can be broadly categorized into two main approaches: direct fluorination of a pre-formed pyrrole ring or the construction of the pyrrole ring from fluorinated precursors.[25] The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Direct Fluorination of Pyrrole Cores

This "late-stage" fluorination approach is highly desirable in drug discovery as it allows for the rapid diversification of advanced intermediates. Reagents like Selectfluor® (an electrophilic fluorinating agent) can be used, although controlling regioselectivity on the electron-rich pyrrole ring can be challenging.

Synthesis from Fluorinated Building Blocks

This is a more common and often more controllable approach. It involves using fluorine-containing starting materials in classic pyrrole syntheses like the Paal-Knorr or Hantzsch syntheses. For example, a β-alkoxyvinyl polyfluoroalkyl ketone can be reacted with an amino acid to form an enaminone, which is then cyclized to yield a polyfluoroalkyl-substituted pyrrole.[26] Another method involves the conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes.[14]

Workflow for a Typical Synthesis from Fluorinated Precursors

The following diagram illustrates a generalized workflow for synthesizing a fluorinated pyrrole derivative using the building block approach. The causality behind this choice is control; building the ring with the fluorine already in place ensures its precise location in the final product.

Core Experimental Protocols for Bioactivity Screening

To ensure the trustworthiness of research findings, standardized and well-validated protocols are essential. Here, we detail step-by-step methodologies for assessing the anticancer and antimicrobial activity of novel fluorinated pyrrole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay Protocol

This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀). The causality is based on the principle that viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Materials:

-

Cancer cell line (e.g., HCT116, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Fluorinated pyrrole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette, incubator (37°C, 5% CO₂)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strain (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Fluorinated pyrrole derivatives (dissolved in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 50 µL of the final bacterial inoculum to each well containing 50 µL of the serially diluted compound, bringing the total volume to 100 µL.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the absorbance at 600 nm.

Workflow for Target-Based Enzyme Inhibition Assay

For compounds with a hypothesized mechanism, such as kinase inhibition, a direct enzyme assay is the logical next step. This workflow validates the molecular target and quantifies potency.

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is crucial for optimizing lead compounds. For fluorinated pyrroles, the key variables are the position, number, and type of fluorine substitution.

Impact of Fluorine Position and Number

The placement of fluorine on the pyrrole ring or its substituents can dramatically alter activity.

-

Ring Fluorination: Direct fluorination of the pyrrole ring can influence the electron density of the aromatic system, affecting its interaction with biological targets.

-

Substituent Fluorination: Fluorinating a phenyl ring attached to the pyrrole core is a common strategy. For example, a fluorine atom at the para-position of a phenyl ring can block metabolism at that site. A trifluoromethyl group (–CF₃) can act as a strong electron-withdrawing group and a lipophilic moiety, often increasing cell penetration and potency.[15]

Summary of Key SAR Findings

The following table summarizes general SAR trends observed for various classes of fluorinated pyrrole derivatives based on published literature.

| Compound Class | Structural Moiety | Observation | Implication for Activity | Reference |

| Anticancer | 3,5-bis(trifluoromethyl)phenyl | Enhanced affinity for FMS kinase. | Increased potency. | [12] |

| Anticancer | Fluorine-substituted phenyl ring | Good activity against A549, HeLa, and MDA-MB-231 cell lines. | Potent growth inhibition. | [12] |

| Antimicrobial | Trifluoromethyl (–CF₃) group | Correlates with enhanced potency and improved pharmacokinetics. | Augmented antimicrobial activity. | [15] |

| Anti-HIV | Fluorinated pyrrole-based hybrids | Moderate activity against HIV-1. | Serves as a starting point for optimization. | [1] |

Future Perspectives and Challenges

The field of fluorinated pyrrole derivatives holds immense promise for the future of drug discovery. The continued development of novel synthetic methods, particularly for regioselective late-stage fluorination, will be critical for rapidly exploring chemical space.[25][27] Computational approaches, such as molecular docking and quantum mechanics calculations, will play an increasingly important role in predicting the effects of fluorination and guiding the rational design of next-generation compounds.

Key challenges remain, including overcoming potential toxicity associated with fluorine metabolites and addressing synthetic complexities. However, the proven track record of both the pyrrole scaffold and fluorine in medicinal chemistry suggests that their combination will continue to be a highly fruitful area of research, leading to the development of innovative therapeutics for a wide range of diseases.[3][8]

References

- The Many Roles for Fluorine in Medicinal Chemistry.

- Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Fluorine: An emerging compound in medicinal chemistry. The Torch.

- Applications of Fluorine in Medicinal Chemistry.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. NIH.

- Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Rel

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors. PubMed Central.

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.

- Synthetic Methods for Ring-Fluorinated Pyrrole Derivatives.

- Novel fluorinated pyrrolomycins as potent anti-staphylococcal biofilm agents: Design, synthesis, pharmacokinetics and antibacterial activities.

- 5-Fluorouracil: mechanisms of action and clinical str

- Synthetic Strategies to Access Fluorin

- The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry.

- An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. PubMed Central.

- Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure‐Activity Relationship.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.

- Mechanism of Action of Fluoropyrimidines: Relevance to the New Developments in Colorectal Cancer Chemotherapy. PubMed.

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH.

- Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed Central.

- Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy.

- Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed.

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu

- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.

- A review article on biological importance of pyrrole. Innovare Academic Sciences.

- Bioactive pyrrole-based compounds with target selectivity. PubMed Central.

- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Medi

- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Deriv

- Biological profile of pyrrole derivatives: A review.

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemxyne.com [chemxyne.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alliedacademies.org [alliedacademies.org]

- 9. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. wisdomlib.org [wisdomlib.org]

- 12. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scilit.com [scilit.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]